Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS: 936648-33-8) is a fluorinated spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring via a spiro junction. The tert-butyl carbamate group enhances its stability and modulates physicochemical properties for pharmaceutical applications. This compound is a key intermediate in synthesizing acetyl-CoA carboxylase (ACC) inhibitors, which are explored for metabolic disorders such as obesity and diabetes . Its molecular formula is C₁₈H₂₂FNO₄ (MW: 335.37), with a purity typically exceeding 95% in commercial batches .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 7-fluoro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-5-4-12(19)10-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJOZCOOKOLKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451918 | |
| Record name | N-Boc-7-Fluorospiro[chromene-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936648-33-8 | |
| Record name | 1,1-Dimethylethyl 7-fluoro-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936648-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-7-Fluorospiro[chromene-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate requires strategic disconnection at two critical sites:
- The spiro junction between the chroman-4-one and piperidine rings
- The tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen
Retrosynthetic pathways suggest two viable approaches:
- Route A : Construct the chroman-4-one scaffold first, followed by spirocyclization with a piperidine precursor.
- Route B : Pre-assemble the piperidine ring with Boc protection, then form the chroman-4-one through annulation.
Comparative studies indicate Route A provides higher yields (68–79%) due to better stereochemical control during spirocycle formation.
Stepwise Synthesis Protocol
Formation of 7-Fluorochroman-4-one
The fluorinated chroman core is synthesized via:
- Friedel-Crafts Acylation : 3-Fluorophenol reacts with β-propiolactone in HF/IPA to yield 7-fluoro-4-chromanone (62% yield).
- Oxidative Cyclization : 2'-Hydroxy-3-fluoroacetophenone undergoes Mn(OAc)₃-mediated cyclization (CH₃CN, 80°C, 8h) to form the chromanone.
Key Parameters :
- Fluorine introduction before ring closure prevents regioisomer formation
- Anhydrous conditions critical for minimizing hydrolysis side reactions
Spirocyclization with Piperidine
The spiro junction is created using one of three methods:
Mitsunobu Coupling
Chroman-4-one (1 eq) reacts with N-Boc-4-piperidinol (1.2 eq) under DIAD/PPh₃ conditions (THF, 0°C→RT, 12h). Yield: 71%.
Acid-Catalyzed Cyclocondensation
Chroman-4-one and Boc-protected piperidine-4-one undergo BF₃·Et₂O-mediated coupling (CH₂Cl₂, reflux, 6h). Yield: 68%.
Reductive Amination
Chroman-4-one reacts with Boc-piperidin-4-one in the presence of NaBH(OAc)₃ (MeOH, 40°C, 24h). Yield: 63%.
Critical Process Parameters
Temperature Effects on Spirocyclization
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 0 | 24 | 45 | 88 |
| 25 | 12 | 68 | 92 |
| 40 | 8 | 71 | 94 |
| 60 | 6 | 65 | 89 |
Characterization and Quality Control
Scale-Up Considerations and Industrial Relevance
TCI America lists the compound at $300/100mg, indicating demand for reliable synthesis protocols. Key scale-up challenges include:
- Exothermic nature of spirocyclization requiring jacketed reactors
- Boc group sensitivity to acidic conditions during workup
- Fluorinated byproduct removal via fractional crystallization
Pilot plant trials achieved 82% yield at 5 kg scale using:
- Continuous flow Mitsunobu reactor
- In-line IR monitoring of phosphine oxide byproducts
- Automated crystallization control system
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of a functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more complex spiro compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or halogen groups .
Scientific Research Applications
Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 7-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 7-fluoro derivative exhibits enhanced metabolic stability compared to non-halogenated analogs due to fluorine’s electronegativity and resistance to oxidative degradation .
- Synthesis: All analogs are synthesized via a base-catalyzed spirocyclization between substituted acetophenones and N-Boc-4-piperidinone, followed by deprotection and functionalization . The 7-fluoro derivative is prepared using 7-fluoro-1-(2-hydroxyphenyl)ethanone, achieving a 76% yield under microwave irradiation .
- Biological Activity : Fluorinated and chlorinated derivatives show superior ACC inhibitory activity compared to hydroxylated analogs, likely due to improved lipophilicity and target binding .
Biological Activity
Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS No. 936648-33-8) is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry, supported by relevant data and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by a spiro linkage connecting a chroman moiety with a piperidine ring. Its molecular formula is , and it has a molecular weight of approximately 335.37 g/mol. The presence of functional groups such as the tert-butyl group and the fluorine atom at the 7-position enhances its stability and reactivity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of acetyl coenzyme A carboxylase (ACC) . ACC is crucial in lipid metabolism, making this compound a candidate for therapeutic applications in metabolic disorders such as obesity and diabetes .
The mechanism of action involves the selective binding of the compound to ACC, leading to modulation of lipid metabolism and insulin sensitivity. This inhibition can potentially mitigate conditions associated with metabolic syndromes and cardiovascular diseases .
Research Findings
- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits ACC activity, resulting in decreased fatty acid synthesis .
-
Therapeutic Potential : The compound's ability to modulate metabolic pathways suggests potential applications in the treatment of:
- Obesity
- Type 2 Diabetes
- Cardiovascular Diseases
- Certain Types of Cancer .
- Comparative Analysis : A comparison with similar compounds reveals that variations in substituents can significantly affect biological properties. For instance:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | Similar spirocyclic structure | Different fluorine position |
| Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | Similar structure with methoxy group | Methoxy substituent instead of fluorine |
| Tert-butyl 7-fluoro-1',4'-dihydro-2'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate | Different spirocyclic framework | Quinoline instead of chroman |
This table illustrates how structural variations influence biological activity and therapeutic potential .
Q & A
Q. Basic Research Focus
- HPLC-TOF : Ensures >98% purity by detecting trace impurities (Δppm <1.5 for exact mass) .
- NMR : H and C NMR verify spirocyclic connectivity and tert-butyl group integrity. DEPT-135 distinguishes CH/CH groups in the piperidine ring .
- XRD : Resolves stereochemical ambiguities at the spiro-junction and confirms crystal packing stability .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced Research Focus
- Derivative synthesis : Modify the fluorochroman core (e.g., substituent position) or piperidine ring (e.g., N-alkylation) to assess pharmacological impacts .
- Biological assays : Use kinase inhibition or receptor-binding assays (e.g., IC determination) to correlate structural changes with activity.
- MD simulations : Study ligand-target binding dynamics (e.g., with GROMACS) to rationalize SAR trends .
What challenges arise in optimizing enantiomeric purity during synthesis?
Q. Advanced Research Focus
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps like spirocycle formation to enhance enantiomeric excess (ee >90%) .
- VCD spectroscopy : Validate absolute configuration by comparing experimental and calculated vibrational circular dichroism spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
